2,6-Dimethyldecane

Übersicht

Beschreibung

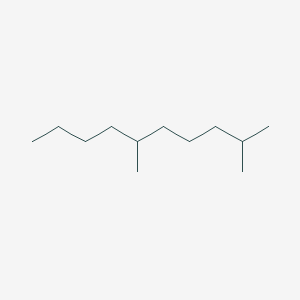

2,6-Dimethyldecane is an organic compound with the molecular formula C₁₂H₂₆. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of two methyl groups attached to the sixth and second carbon atoms of a decane chain. It is a colorless liquid with a relatively low boiling point and is often used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dimethyldecane can be synthesized through a multi-step reaction process. One common method involves the use of iron(II) acetate and chloroform in diethyl ether at 0°C for one hour. This is followed by hydrogenation using diisobutylaluminium hydride and iron(II) bis(trimethylsilyl)amide at 20°C under a pressure range of 1500.15 to 7500.75 Torr .

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic hydrogenation of specific precursors. The process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the precursor molecules, resulting in the formation of the desired alkane.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyldecane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms, such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions are typically carried out under acidic or basic conditions.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or heat.

Major Products Formed

Oxidation: The major products formed from the oxidation of this compound include 2,6-dimethyldecanol, 2,6-dimethyldecanal, and 2,6-dimethyldecanoic acid.

Substitution: Halogenation reactions yield products such as 2,6-dimethyl-1-chlorodecane or 2,6-dimethyl-1-bromodecane.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Organic Synthesis:

2,6-Dimethyldecane serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Natural Products: Derivatives of this compound have been employed to synthesize racemic forms of natural products such as frontalin and cinenic acid.

- Pharmaceuticals: The compound is significant in the development of therapeutic agents. For example, specific analogs derived from it have shown promise as inhibitors of insulin secretion and vasorelaxants.

2. Analytical Chemistry:

The compound is frequently used as a reference standard in gas chromatography (GC) and mass spectrometry (MS) for analyzing complex mixtures. Its unique structure aids in the identification and quantification of other compounds within samples.

Biological Applications

1. Biological Membrane Studies:

Research has indicated that this compound can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property makes it a candidate for studying biological membranes and lipid metabolism.

2. Microbial Degradation:

Certain microorganisms can utilize this compound as a carbon source. For instance, engineered strains of Pseudomonas citronellolis have been developed to degrade this compound through specific metabolic pathways, highlighting its potential in bioremediation efforts.

Medical Applications

1. Pharmaceutical Precursor:

Ongoing research explores the use of this compound as a precursor for synthesizing bioactive compounds with therapeutic potential. Its derivatives have been investigated for their roles in regulating insulin secretion, which is crucial for diabetes management.

2. Drug Development:

The synthesis of 2,2-dimethylchroman analogs from this compound has led to the discovery of compounds that selectively target pancreatic endocrine tissue, making them promising candidates for diabetes treatment.

Industrial Applications

1. Solvent Use:

In industrial settings, this compound is employed as a solvent and an intermediate in the production of various chemicals and materials. Its chemical stability and reactivity make it suitable for diverse applications in chemical manufacturing.

2. Environmental Impact:

Studies on the biodegradation pathways of this compound demonstrate its interactions with environmental microorganisms, which can lead to its breakdown in natural settings.

Case Studies

Case Study 1: Microbial Degradation

A study demonstrated that genetically modified Pseudomonas citronellolis could effectively degrade this compound through the citronellol pathway. This process involved metabolic transformations leading to bioactive metabolites that could be harnessed for bioremediation purposes.

Case Study 2: Pharmaceutical Development

Research into derivatives of this compound has revealed their potential as therapeutic agents targeting insulin secretion pathways. Compounds synthesized from this base have shown selectivity towards pancreatic tissues, indicating their promise in diabetes treatment.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyldecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also undergo metabolic transformations, leading to the formation of bioactive metabolites that interact with specific pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2-Dimethyldecane

- 2,4-Dimethyldecane

- 2,8-Dimethyldecane

Uniqueness

2,6-Dimethyldecane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. This structural arrangement affects its boiling point, solubility, and reactivity compared to other dimethyldecane isomers. The specific placement of the methyl groups also impacts its interactions with other molecules, making it distinct in its applications and behavior in various chemical reactions.

Biologische Aktivität

2,6-Dimethyldecane is a branched-chain alkane with the molecular formula C₁₀H₂₂. Its unique structure and properties make it a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activity, particularly in the context of insulin regulation and vasorelaxation. Notably, derivatives of this compound have been synthesized for their potential use as therapeutic agents:

- Insulin Secretion Inhibition : Certain analogs derived from this compound have demonstrated the ability to inhibit insulin secretion from pancreatic islets. This property is particularly relevant for developing treatments for diabetes.

- Vasorelaxant Properties : The compounds derived from this compound have also been shown to induce vasorelaxation in rat aorta rings, suggesting potential cardiovascular benefits.

The biological effects of this compound derivatives can be attributed to several mechanisms:

- K_ATP Channel Modulation : Some derivatives function as K_ATP channel openers, which can influence insulin secretion and vascular tone.

- Calcium Dynamics : These compounds may act as calcium entry blockers and promote intracellular calcium translocation, although their mechanisms appear to be somewhat nonspecific.

Synthesis and Testing of Derivatives

Research has focused on synthesizing various analogs of this compound to evaluate their biological activities. For example:

- A study synthesized 2,2-dimethylchroman analogs from this compound derivatives. The most potent compound identified (14o) exhibited selective inhibition of insulin secretion and significant myorelaxant activity.

Biodegradation Studies

Biodegradation pathways involving this compound have also been investigated. Modified strains of Pseudomonas citronellolis were found to degrade this compound via the citronellol pathway. This aspect highlights the environmental significance and potential applications in bioremediation.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Insulin Secretion Inhibition | Inhibits insulin secretion from pancreatic islets | |

| Vasorelaxation | Induces relaxation in rat aorta rings | |

| K_ATP Channel Opening | Modulates K_ATP channels affecting insulin dynamics | |

| Calcium Dynamics | Acts as a Ca²⁺ entry blocker | |

| Biodegradation | Degraded by Pseudomonas citronellolis |

Eigenschaften

IUPAC Name |

2,6-dimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJGXZWEQBKLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864367 | |

| Record name | 2,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-81-7 | |

| Record name | 2,6-Dimethyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms utilize 2,6-dimethyldecane as a carbon source, and if so, how?

A1: While this compound is considered a recalcitrant branched hydrocarbon, research demonstrates that certain microorganisms can degrade it. A study successfully engineered a Pseudomonas citronellolis strain capable of utilizing this compound. [] This was achieved by introducing mutations that constitutively expressed enzymes involved in medium- to long-chain alkane oxidation. These modified P. citronellolis strains could then degrade this compound via the citronellol pathway. This was confirmed by identifying citronellol as a metabolite, observing the induction of geranyl-coenzyme A carboxylase (a key enzyme in the citronellol pathway), and demonstrating β-decarboxymethylation of this compound by whole cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.